2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Overview
Description
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound that features a chlorinated phenyl group and a dihydroxyphenyl group connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 2,4-dihydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(4-Fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(4-Methylphenyl)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSNDHMLIFRVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342977 | |
Record name | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-64-0 | |
Record name | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of reacting 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-Dimethylformamide dimethyl acetal?
A1: The reaction of this compound with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) offers a versatile synthetic route to various heterocyclic compounds. [, ] This reaction allows for the preparation of 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one, a significant compound containing the chromone moiety often found in biologically active molecules. [, ] Furthermore, this reaction can yield both N,O- and N,N-heterocycles, highlighting its utility in accessing diverse chemical structures for further investigation. [, ]
Q2: What are the potential applications of the diverse heterocycles synthesized from this compound?
A2: The heterocyclic compounds synthesized through the reaction of this compound with DMF-DMA hold promise for various applications. While specific applications are not elaborated upon in the provided research, the presence of the chromone scaffold in 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one suggests potential biological activity. [, ] Moreover, the diversity of achievable N,O- and N,N-heterocycles opens avenues for exploring their use in medicinal chemistry, materials science, and other fields. Further research is crucial to elucidate the properties and potential applications of these synthesized compounds.
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